2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone
Overview
Description
2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone is a chemical compound with the molecular formula C13H14ClNO2 . It is an aromatic ketone .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C13H14ClNO2/c1-9-6-12 (13 (16)7-14)10 (2)15 (9)8-11-4-3-5-17-11/h3-6H,7-8H2,1-2H3
. The SMILES representation is CC1=CC (=C (N1CC2=CC=CO2)C)C (=O)CCl
. Physical And Chemical Properties Analysis
The average mass of this compound is 251.709 Da and the mono-isotopic mass is 251.071304 Da .Scientific Research Applications
Synthesis of Heterocyclic Compounds:
- Guodong Yin et al. (2008) described a method to synthesize 3-methylthio-substituted furans, pyrroles, and related derivatives. This process involves the cross-coupling reaction of chloroacetophenone with acetylthiophene, leading to various substituted furans and pyrroles, which are important in medicinal chemistry (Yin et al., 2008).
Catalytic Behavior and Structural Characterization:
- A study by Wen‐Hua Sun et al. (2007) focused on synthesizing and characterizing iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines. These complexes, which potentially include structures similar to 2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone, showed good catalytic activities for ethylene reactivity (Sun et al., 2007).
Synthesis and Reactivity in Organic Chemistry:
- Abdelhadi Louroubi et al. (2019) synthesized a new pyrrole derivative and investigated its structure and electrochemical properties. This derivative, similar in structure to the compound , showed potential as a corrosion inhibitor for steel surfaces (Louroubi et al., 2019).
Chemical Properties and Reaction Mechanisms:
- John Y. L. Chung et al. (2005) described the synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This synthesis pathway might be relevant for derivatives of this compound, providing insights into possible reaction pathways and applications (Chung et al., 2005).
Applications in Photoreactions:
- B. Guizzardi et al. (2000) reported the photochemical preparation of 2-dimethylaminophenylfurans, pyrroles, and thiophenes. The study highlights the potential of such compounds, related to this compound, in photoreactions, which could have applications in various fields including materials science and drug development (Guizzardi et al., 2000).
properties
IUPAC Name |
2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-9-6-12(13(16)7-14)10(2)15(9)8-11-4-3-5-17-11/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESSGZXDFUKCDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809064 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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